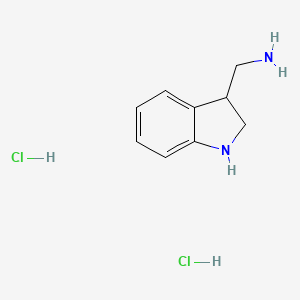

3-(Aminomethyl)indoline Dihydrochloride

描述

3-(Aminomethyl)indoline dihydrochloride is an indoline derivative characterized by an indoline core (a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring) substituted with an aminomethyl group (-CH2NH2) at the 3-position. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous environments.

属性

CAS 编号 |

1408058-15-0 |

|---|---|

分子式 |

C9H13ClN2 |

分子量 |

184.66 g/mol |

IUPAC 名称 |

2,3-dihydro-1H-indol-3-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C9H12N2.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,7,11H,5-6,10H2;1H |

InChI 键 |

LDFQJMLXKKZJIY-UHFFFAOYSA-N |

SMILES |

C1C(C2=CC=CC=C2N1)CN.Cl.Cl |

规范 SMILES |

C1C(C2=CC=CC=C2N1)CN.Cl |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)indoline Dihydrochloride typically involves the reaction of indoline with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by treatment with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of 3-(Aminomethyl)indoline Dihydrochloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

化学反应分析

Types of Reactions

3-(Aminomethyl)indoline Dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole derivatives.

Reduction: It can be reduced to form indoline derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Indole derivatives.

Reduction: Indoline derivatives.

Substitution: Various substituted indoline derivatives.

科学研究应用

Chemical Applications

Synthesis of Complex Molecules

3-(Aminomethyl)indoline dihydrochloride serves as a valuable building block in organic synthesis. It can be utilized in the preparation of more complex molecules, particularly in the development of indole derivatives, which are known for their diverse biological activities . The compound's ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.

Biological Applications

Bioactivity and Pharmacological Potential

Indole derivatives, including 3-(aminomethyl)indoline, exhibit a wide range of biological activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties. These activities are attributed to the indole nucleus, which can mimic various protein structures and interact with multiple biological targets .

Case Studies

- Anticancer Activity : Research has shown that indole derivatives can inhibit cancer cell proliferation. For instance, a study highlighted the synthesis of novel indole-based compounds that demonstrated significant cytotoxic effects against human cancer cell lines .

- Neuroprotective Effects : Indole derivatives have been investigated for their potential neuroprotective effects against neurodegenerative diseases like Alzheimer's. A pharmacophore modeling study indicated that certain indole compounds could inhibit beta-amyloid aggregation, a hallmark of Alzheimer's disease .

Medicinal Applications

Drug Development

The compound is being explored as a potential drug candidate due to its ability to interact with specific biological receptors. Notably, it has been identified as a 5-HT3 receptor antagonist, which is significant for treating gastrointestinal disorders and nausea associated with chemotherapy .

Table: Summary of Biological Activities

Industrial Applications

Pharmaceutical Production

In the pharmaceutical industry, 3-(aminomethyl)indoline dihydrochloride is utilized in the production of fine chemicals and pharmaceuticals. Its stability and solubility make it suitable for various applications in drug formulation and development.

作用机制

The mechanism of action of 3-(Aminomethyl)indoline Dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Structural and Molecular Comparisons

Key Observations:

- Core Structure: Indoline derivatives (e.g., 3,3-dimethylindolin-4-amine dihydrochloride) share a bicyclic indoline backbone, whereas compounds like 3-(2-aminoethyl)indole hydrochloride feature an indole ring (lacking the fused five-membered nitrogen ring) .

- Salt Forms: Dihydrochloride salts (e.g., 3-(Aminomethyl)indoline Dihydrochloride) generally exhibit higher aqueous solubility compared to monohydrochlorides (e.g., 3-(2-aminoethyl)indole hydrochloride) due to increased ionic character .

Physicochemical and Spectral Data

- 3-(Aminomethyl)indoline Dihydrochloride: Limited direct data, but NMR spectra of related indoline compounds (e.g., δ 47.45 for CH2 in indoline derivatives) suggest characteristic peaks for the aminomethyl group and aromatic protons .

- 3-(2-Aminoethyl)indole Hydrochloride: Reported molecular weight (196.68 g/mol) and structure (indole with a 3-aminoethyl side chain) align with its use as a tryptamine analog .

- 3,3-Dimethylindolin-4-amine Dihydrochloride: Molecular weight 235.15 g/mol; dimethyl groups at the 3-position likely increase steric hindrance, affecting conformational flexibility .

Research and Application Insights

- Medicinal Chemistry: Indoline derivatives are frequently explored as kinase inhibitors or neurotransmitter analogs.

- Safety Profiles: Toxicological data for many analogs (e.g., 3-(Aminomethyl)benzamidine dihydrochloride) remain understudied, emphasizing the need for thorough hazard assessments .

- Synthetic Utility: Compounds like 3-(Aminomethyl)pyrrolidine dihydrochloride (a five-membered ring analog) demonstrate the versatility of aminomethyl-substituted heterocycles in custom synthesis .

Critical Notes and Considerations

Safety and Handling: Several analogs, including 3-(Aminomethyl)indoline Dihydrochloride, lack comprehensive toxicological data. Standard precautions (e.g., PPE, ventilation) are advised during handling .

Solubility and Stability: Dihydrochloride salts generally offer improved solubility in acidic media but may degrade under basic conditions. Stability studies are recommended for long-term storage .

Structural Modifications: Substituents like methyl groups or ketone functionalities (e.g., indolin-2-one derivatives) can drastically alter biological activity, necessitating structure-activity relationship (SAR) studies .

常见问题

Q. What are the recommended synthetic routes for 3-(Aminomethyl)indoline Dihydrochloride, and how can reaction efficiency be optimized?

Synthesis typically involves reductive amination or nucleophilic substitution of indoline derivatives. For example, intermediates like 2-(2,3-dihydro-1H-indol-1-yl)ethamine dihydrochloride can be functionalized via azide-alkyne cycloaddition or alkylation, followed by hydrochloric acid treatment to form the dihydrochloride salt. Reaction efficiency is improved by optimizing solvent polarity (e.g., ethanol/water mixtures) and temperature (40–60°C). Monitoring via TLC or HPLC ensures intermediate conversion .

Q. How should researchers assess the purity and structural integrity of 3-(Aminomethyl)indoline Dihydrochloride?

- Purity : Use reversed-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient) with UV detection at 254 nm. Acceptance criteria: ≥95% peak area.

- Chloride content : Argentometric titration or ion chromatography per pharmacopeial standards .

- Structural confirmation : H/C NMR to verify amine proton signals (δ 2.8–3.2 ppm) and indoline backbone; ESI-MS for molecular ion ([M+H] at m/z corresponding to CHN·2HCl) .

Q. What safety precautions are necessary given limited toxicological data for this compound?

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact.

- Storage : Keep in airtight containers at room temperature, protected from moisture and light.

- Waste disposal : Neutralize with dilute sodium bicarbonate before disposal as hazardous waste. Toxicity assumptions should align with structurally similar amines (e.g., indoline derivatives), which may cause respiratory or dermal irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity of 3-(Aminomethyl)indoline Dihydrochloride?

Contradictions may arise from differences in assay conditions (e.g., pH, enzyme isoforms). For example:

- Enzyme inhibition studies : Compare IC values under standardized buffer conditions (e.g., Tris-HCl pH 7.4 vs. phosphate buffer pH 6.8).

- Cell-based assays : Control for membrane permeability using fluorescence-labeled analogs. Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .

Q. What methodologies are appropriate for studying the compound’s stability under varying storage or experimental conditions?

- Thermal stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.

- pH-dependent stability : Incubate the compound in buffers (pH 1–10) and quantify degradation products via LC-MS.

- Light sensitivity : Expose to UV-A (365 nm) and assess photodegradation kinetics .

Q. How can researchers design assays to evaluate interactions with biological targets like enzymes or receptors?

- Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure real-time inhibition of target enzymes.

- Cellular uptake : Label the compound with H or fluorescent tags and quantify intracellular accumulation via scintillation counting or flow cytometry.

- Receptor binding : Perform competitive radioligand displacement assays (e.g., I-labeled ligands) in membrane preparations .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

- Standardized synthesis : Use high-purity starting materials and validate reaction completion via FT-IR for amine group detection.

- Quality control : Implement strict acceptance criteria for HPLC purity (>98%), residual solvents (GC-MS), and elemental analysis (C, H, N within ±0.4% of theoretical) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

- Mechanistic profiling : Test the compound in isogenic cell lines (e.g., wild-type vs. transporter-deficient) to assess efflux pump involvement.

- Metabolic stability : Compare cytotoxicity in hepatocyte co-cultures vs. monocultures to evaluate liver-mediated detoxification.

- Endpoint selection : Use multiplex assays (e.g., ATP content + LDH release) to differentiate cytostatic vs. cytotoxic effects .

Q. What analytical approaches validate the compound’s role in modulating signaling pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。